The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 508.55 g/mol. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties.
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. One common method includes the reaction of appropriate benzothieno derivatives with fluorobenzyl halides under basic conditions to form the desired product.
The compound features a complex structure characterized by:
InChI=1S/C26H24F1N3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32)
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions are generally monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for compounds like this is often linked to their ability to inhibit specific enzymes or pathways within biological systems. For instance:
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3